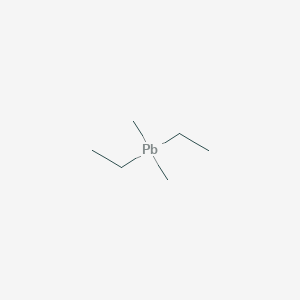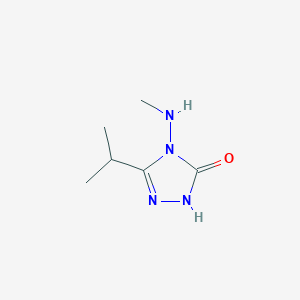
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one, also known as MAPT or MPT, is a chemical compound that belongs to the class of triazolone derivatives. It has been found to have potential applications in scientific research due to its unique properties.
作用機序
The exact mechanism of action of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed to act on the GABA receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of the GABA receptor, 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one may reduce the excitability of neurons, leading to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can affect the levels of several neurotransmitters in the brain, including dopamine, serotonin, and GABA. It has also been reported to reduce the activity of glutamate, which is an excitatory neurotransmitter. These effects may contribute to the anxiolytic and sedative properties of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one.
実験室実験の利点と制限
One of the advantages of using 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one. One potential area of study is its potential as an anticonvulsant drug. Another direction is to investigate its effects on the GABA receptor and its potential as a treatment for anxiety disorders. Additionally, the development of new synthesis methods for 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one may lead to further research and applications in the field of medicine.
In conclusion, 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is a chemical compound that has potential applications in scientific research. Its unique properties make it a promising candidate for further study in the fields of medicine and pharmacology. By understanding its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can gain a better understanding of this compound and its potential for research.
合成法
The synthesis of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can be achieved through various methods, including the reaction between 2-aminopropan-1-ol and 4-methyl-1,2,4-triazol-3-one in the presence of a strong base. Another method involves the reaction between 2-aminopropan-1-ol and 4-methyl-1,2,4-triazol-5-one in the presence of a strong acid. These methods have been reported to yield high purity 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one.
科学的研究の応用
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one has been found to have potential applications in scientific research, particularly in the field of medicine. It has been reported to possess anticonvulsant, anxiolytic, and sedative properties. Studies have also shown that 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can act as a GABA receptor agonist, which may contribute to its pharmacological effects.
特性
CAS番号 |
132662-50-1 |
|---|---|
製品名 |
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one |
分子式 |
C6H12N4O |
分子量 |
156.19 g/mol |
IUPAC名 |
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C6H12N4O/c1-4(2)5-8-9-6(11)10(5)7-3/h4,7H,1-3H3,(H,9,11) |
InChIキー |
SLTURTBHELKEGY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NNC(=O)N1NC |
正規SMILES |
CC(C)C1=NNC(=O)N1NC |
同義語 |
3H-1,2,4-Triazol-3-one,2,4-dihydro-4-(methylamino)-5-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



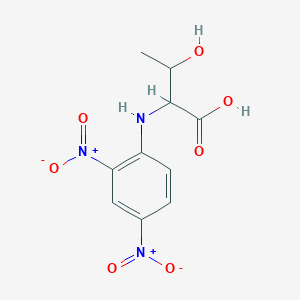
![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)

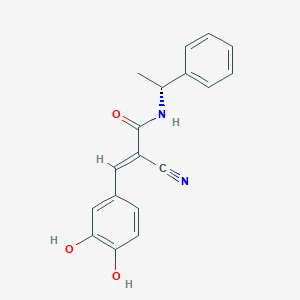

![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)

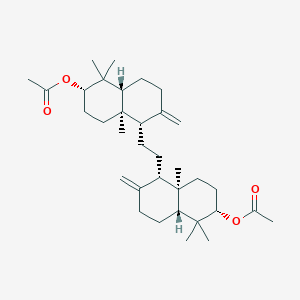

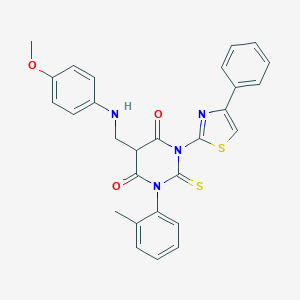
![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)
